molecular formula C21H23NO5 B3700459 ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

Cat. No.: B3700459
M. Wt: 369.4 g/mol
InChI Key: HAKOGECKRXRGOD-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by functionalization at various positions to introduce the hydroxy, methoxyphenoxy, and carboxylate groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylate group would yield an alcohol .

Scientific Research Applications

Ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzoindole: Similar structure but with a pyridyl substituent.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents.

Uniqueness

Ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-4-26-21(24)20-14(2)22(19-10-5-15(23)13-18(19)20)11-12-27-17-8-6-16(25-3)7-9-17/h5-10,13,23H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKOGECKRXRGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
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ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
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ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
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ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 5-hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate

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